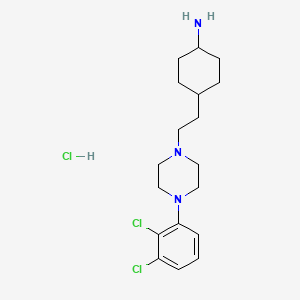
(1R,4R)-4-(2-(4-(2,3-Dichlorophenyl)piperazin-1-yl)ethyl)cyclohexanamine Hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1R,4R)-4-(2-(4-(2,3-DICHLOROPHENYL)PIPERAZIN-1-YL)ETHYL)CYCLOHEXAN-1-AMINEHCL is a complex organic compound that features a cyclohexane ring substituted with an amine group and a piperazine ring attached to a dichlorophenyl group. This compound is of interest in various fields of chemistry and pharmacology due to its potential biological activities.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (1R,4R)-4-(2-(4-(2,3-DICHLOROPHENYL)PIPERAZIN-1-YL)ETHYL)CYCLOHEXAN-1-AMINEHCL typically involves multiple steps:
Formation of the Piperazine Ring: The piperazine ring can be synthesized through the reaction of ethylenediamine with dichlorophenyl derivatives under controlled conditions.
Attachment to Cyclohexane: The piperazine derivative is then attached to a cyclohexane ring through a series of substitution reactions.
Final Amination:
Industrial Production Methods
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-pressure conditions, and catalysts to improve yield and efficiency.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amine group, leading to the formation of nitroso or nitro derivatives.
Reduction: Reduction reactions can convert the dichlorophenyl group to a more reduced state, such as a phenyl group.
Substitution: The compound can participate in substitution reactions, especially at the piperazine ring, where various substituents can be introduced.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Halogenating agents like thionyl chloride (SOCl2) or nucleophiles like sodium azide (NaN3) are used for substitution reactions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitroso derivatives, while reduction can produce simpler phenyl derivatives.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, this compound can be used as a building block for more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate in organic synthesis.
Biology
In biological research, the compound may be studied for its potential interactions with biological targets, such as enzymes or receptors. Its dichlorophenyl group suggests potential activity in modulating biological pathways.
Medicine
The compound could be investigated for its pharmacological properties, including potential therapeutic effects. Its structure is reminiscent of certain drug molecules, indicating possible applications in drug development.
Industry
In industry, the compound might be used in the synthesis of specialty chemicals or as a precursor for more complex industrial products.
Mecanismo De Acción
The mechanism of action of (1R,4R)-4-(2-(4-(2,3-DICHLOROPHENYL)PIPERAZIN-1-YL)ETHYL)CYCLOHEXAN-1-AMINEHCL likely involves interaction with specific molecular targets, such as receptors or enzymes. The dichlorophenyl group may play a role in binding to these targets, while the piperazine ring could influence the compound’s overall activity and selectivity.
Comparación Con Compuestos Similares
Similar Compounds
(1R,4R)-4-(2-(4-(2,3-DICHLOROPHENYL)PIPERAZIN-1-YL)ETHYL)CYCLOHEXAN-1-AMINE: Without the hydrochloride salt, this compound may have different solubility and stability properties.
(1R,4R)-4-(2-(4-(2,3-DICHLOROPHENYL)PIPERAZIN-1-YL)ETHYL)CYCLOHEXAN-1-OL: The hydroxyl derivative may exhibit different reactivity and biological activity.
Uniqueness
The unique combination of a cyclohexane ring, piperazine ring, and dichlorophenyl group in (1R,4R)-4-(2-(4-(2,3-DICHLOROPHENYL)PIPERAZIN-1-YL)ETHYL)CYCLOHEXAN-1-AMINEHCL sets it apart from other compounds. This structure may confer specific properties, such as enhanced binding affinity or selectivity for certain biological targets.
Propiedades
Fórmula molecular |
C18H28Cl3N3 |
|---|---|
Peso molecular |
392.8 g/mol |
Nombre IUPAC |
4-[2-[4-(2,3-dichlorophenyl)piperazin-1-yl]ethyl]cyclohexan-1-amine;hydrochloride |
InChI |
InChI=1S/C18H27Cl2N3.ClH/c19-16-2-1-3-17(18(16)20)23-12-10-22(11-13-23)9-8-14-4-6-15(21)7-5-14;/h1-3,14-15H,4-13,21H2;1H |
Clave InChI |
JXHSMPDSVLJZLY-UHFFFAOYSA-N |
SMILES canónico |
C1CC(CCC1CCN2CCN(CC2)C3=C(C(=CC=C3)Cl)Cl)N.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















